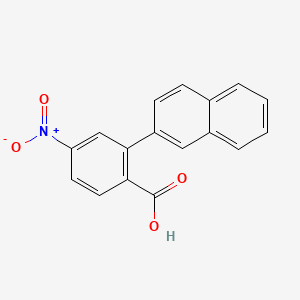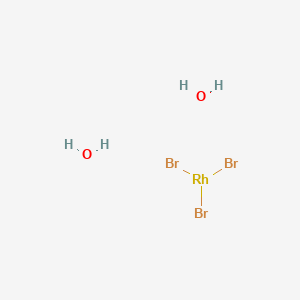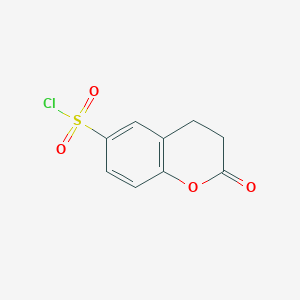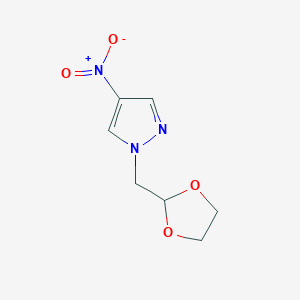
2-(2,5-Dichlorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)benzoic acid, 95% (2-DCPBA) is a white crystalline solid that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, with two chlorine atoms attached to the benzene ring. It is commercially available in a 95% purity grade, and is used in a variety of laboratory experiments. 2-DCPBA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.
Wirkmechanismus
2-(2,5-Dichlorophenyl)benzoic acid, 95% has been found to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been found to bind to certain receptors, such as the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell damage. It has also been found to reduce the levels of certain hormones, such as cortisol and testosterone, as well as the levels of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to reduce the activity of certain enzymes, such as cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2,5-Dichlorophenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively non-toxic compound, making it safe to use in experiments. Additionally, it is easy to synthesize and is commercially available in a 95% purity grade. The main limitation of using 2-(2,5-Dichlorophenyl)benzoic acid, 95% in laboratory experiments is that it can be difficult to control the concentration of the compound, as it is not soluble in water.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-(2,5-Dichlorophenyl)benzoic acid, 95%. These include further exploration of its biochemical and physiological effects, such as its effects on inflammation, oxidative stress, and cell damage. Additionally, further research could be done on its effects on hormones and neurotransmitters, as well as its effects on enzyme activity. Additionally, further research could be done on its potential applications in drug development and environmental remediation. Finally, further research could be done on its potential uses in food and beverage production.
Synthesemethoden
2-(2,5-Dichlorophenyl)benzoic acid, 95% can be synthesized through a reaction between 2,5-dichlorobenzoic acid and sodium hydroxide. The reaction is carried out in aqueous solution, and produces a white solid product. The reaction is carried out at room temperature and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in the synthesis of other compounds. It has been used to study the effects of oxidative stress on cells, as well as the effects of drugs on the nervous system. It has also been used to study the effects of environmental pollutants on the human body.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYSHIHEQUNINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618635 |
Source


|
| Record name | 2',5'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)benzoic acid | |
CAS RN |
1178312-05-4 |
Source


|
| Record name | 2',5'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)




